
6a-Hydroxy-11-deoxycortisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6a-Hydroxy-11-deoxycortisol is a steroid hormone and a metabolic intermediate in the biosynthesis of cortisol. It is structurally related to 11-deoxycortisol, with the addition of a hydroxyl group at the 6a position. This compound plays a crucial role in the glucocorticoid pathway, which is essential for various physiological processes, including stress response, immune function, and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6a-Hydroxy-11-deoxycortisol typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of 11-deoxycortisol at the 6a position. This can be achieved using specific hydroxylating agents under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and precise temperature control to ensure the selective addition of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These microorganisms are often modified to express the necessary enzymes for the hydroxylation of 11-deoxycortisol. The fermentation process is optimized for yield and purity, followed by extraction and purification steps to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
6a-Hydroxy-11-deoxycortisol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6a position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to 11-deoxycortisol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophilic reagents like halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Products include 6a-keto-11-deoxycortisol.
Reduction: The major product is 11-deoxycortisol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6a-Hydroxy-11-deoxycortisol has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid biosynthesis and metabolism.
Biology: The compound is studied for its role in the glucocorticoid pathway and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating disorders related to cortisol imbalance, such as Addison’s disease and congenital adrenal hyperplasia.
Industry: It is used in the development of diagnostic assays for measuring cortisol levels and related biomarkers.
Wirkmechanismus
6a-Hydroxy-11-deoxycortisol exerts its effects by interacting with glucocorticoid receptors in target cells. Upon binding to these receptors, the compound influences the transcription of specific genes involved in the stress response, immune regulation, and metabolism. The hydroxyl group at the 6a position enhances its binding affinity and specificity for the receptor, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Deoxycortisol: Lacks the hydroxyl group at the 6a position.
Cortisol: Contains additional hydroxyl groups at the 11 and 17 positions.
Corticosterone: Similar structure but with different functional groups at specific positions.
Uniqueness
6a-Hydroxy-11-deoxycortisol is unique due to the presence of the hydroxyl group at the 6a position, which significantly alters its chemical properties and biological activity compared to other related compounds. This modification enhances its potential as a research tool and therapeutic agent.
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(6S,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-6-3-12(23)9-16(19)17(24)10-13-14(19)4-7-20(2)15(13)5-8-21(20,26)18(25)11-22/h9,13-15,17,22,24,26H,3-8,10-11H2,1-2H3/t13-,14+,15+,17+,19-,20+,21+/m1/s1 |
InChI-Schlüssel |
RVOXVZIZUGYSPL-BUPQPSJMSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
Kanonische SMILES |
CC12CCC(=O)C=C1C(CC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415964.png)
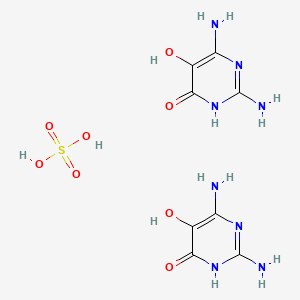
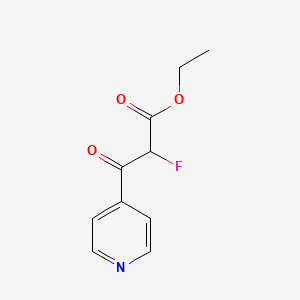
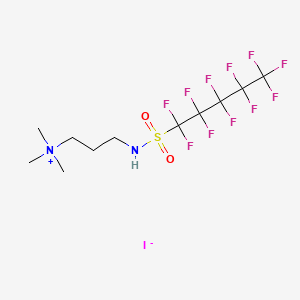
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)


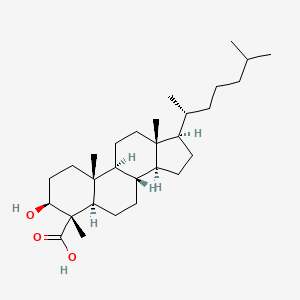

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
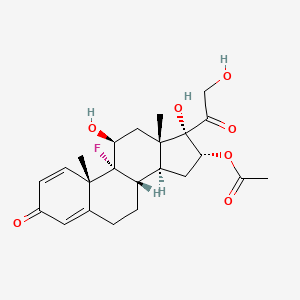
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

